[3-(4-Bromobenzoyl)-4-isoxazolyl](2-furyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromobenzoyl)-4-isoxazolylmethanone is a complex organic compound that features a bromobenzoyl group, an isoxazole ring, and a furan ring
Vorbereitungsmethoden
The synthesis of 3-(4-Bromobenzoyl)-4-isoxazolylmethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromobenzoyl chloride with 4-isoxazolecarboxylic acid, followed by the introduction of a furan ring through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-(4-Bromobenzoyl)-4-isoxazolylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromobenzoyl)-4-isoxazolylmethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Bromobenzoyl)-4-isoxazolylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-Bromobenzoyl)-4-isoxazolylmethanone include:
3-(4-Bromobenzoyl)-4-isoxazolylmethanone: This compound has a phenyl group instead of a furan ring, which may alter its chemical properties and applications.
3-(4-Bromobenzoyl)-4-isoxazolylmethanone:
The uniqueness of 3-(4-Bromobenzoyl)-4-isoxazolylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H8BrNO4 |
---|---|
Molekulargewicht |
346.13 g/mol |
IUPAC-Name |
(4-bromophenyl)-[4-(furan-2-carbonyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C15H8BrNO4/c16-10-5-3-9(4-6-10)14(18)13-11(8-21-17-13)15(19)12-2-1-7-20-12/h1-8H |
InChI-Schlüssel |
HUPIRHAICYLOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)C2=CON=C2C(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.